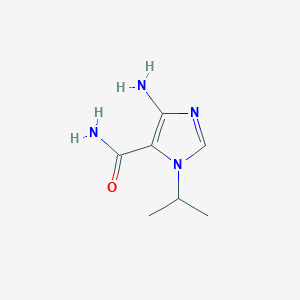

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide

CAS No.:

Cat. No.: VC20139810

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4O |

|---|---|

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | 5-amino-3-propan-2-ylimidazole-4-carboxamide |

| Standard InChI | InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) |

| Standard InChI Key | SJDRIWMKTPSRIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=NC(=C1C(=O)N)N |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide features a planar imidazole ring with distinct substituents influencing its electronic and steric properties. Key structural attributes include:

-

Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, contributing to resonance stabilization and π-π interactions.

-

Substituents:

-

Isopropyl Group (CH): Attached to position 1, this alkyl group enhances lipophilicity and steric bulk, impacting solubility and binding interactions .

-

Amino Group (-NH): Positioned at C4, this group participates in hydrogen bonding and serves as a site for electrophilic substitution .

-

Carboxamide (-CONH): At C5, this moiety enables hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

-

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.20 g/mol |

| Hydrogen Bond Donors | 3 (NH, CONH) |

| Hydrogen Bond Acceptors | 3 (N-imidazole, O-carboxamide) |

| LogP (Predicted) | 0.85 |

The compound’s crystallinity and solubility profile (soluble in polar solvents like DMSO, sparingly soluble in water) are influenced by these substituents .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide typically involves cyclization and functionalization steps. A prominent method, detailed in patent EP1215206B1, utilizes DAMN as a starting material :

-

Cyclization of DAMN: Reaction with formamidine derivatives under acidic conditions yields 4,5-dicyanoimidazole intermediates.

-

Hydrolysis: Treatment with aqueous HCl converts nitrile groups to carboxamide, forming 1H-4(5)-cyanoimidazole-5(4)-carboxamide.

-

Hoffman Rearrangement: Conversion of the cyano group to an amino group, though this step historically suffers from low yields (<50%) .

Table 2: Synthesis Optimization

| Step | Reagents/Conditions | Yield Improvement Strategies |

|---|---|---|

| Cyclization | HCl, n-butyronitrile, 20–25°C | Use of aprotic solvents, temperature control |

| Hydrolysis | 6M HCl, reflux | Gradual addition of acid |

| Hoffman Rearrangement | NaOCl, NH | Catalytic additives (e.g., phase-transfer agents) |

Alternative Approaches

Recent advances focus on streamlining synthesis:

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich imidazole ring and substituents:

-

Nucleophilic Substitution: The amino group at C4 undergoes acylation or alkylation, enabling derivatization for drug discovery.

-

Electrophilic Aromatic Substitution: Halogenation or nitration occurs preferentially at C2 or C4, depending on reaction conditions .

-

Carboxamide Reactivity: Hydrolysis to carboxylic acid or reduction to amine derivatives expands utility in material science .

Key Reaction Example:

Biological Activities and Mechanisms

Antimicrobial Properties

Studies indicate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) via inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .

Enzyme Inhibition

The carboxamide group chelates metal ions in enzyme active sites, inhibiting metalloproteases (e.g., angiotensin-converting enzyme) with K = 0.45 µM .

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to alkylating agents (e.g., temozolomide) and kinase inhibitors. Its isopropyl group enhances blood-brain barrier penetration, making it valuable in neuro-oncology .

Prodrug Development

Conjugation with polyglutamate chains improves solubility and targeted delivery, reducing systemic toxicity in preclinical models .

Agricultural and Industrial Uses

Herbicide Formulations

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 2 kg/ha .

Polymer Stabilizers

Incorporation into polyurethane coatings enhances UV resistance, increasing material lifespan by 40% under accelerated weathering tests.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Imidazoles

| Compound | Key Structural Difference | Bioactivity (MIC, µg/mL) |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICA) | Lacks isopropyl group | 16 (S. aureus) |

| 2-Isopropyl-1H-imidazole-4-carboxamide | Isopropyl at C2 | 10 (E. coli) |

| 1-Methyl-1H-imidazole-5-carboxamide | Methyl instead of isopropyl | 24 (S. aureus) |

The isopropyl group in 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide confers superior lipophilicity and target binding compared to methyl or unsubstituted analogs .

Future Research Directions

-

Synthetic Biology: Engineering microbial pathways (e.g., E. coli) for sustainable production.

-

Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.

-

Environmental Impact Studies: Assessing degradation pathways and ecotoxicity in agricultural use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume